8-Bromo-5-chloro-3-iodoquinolin-4-ol
Overview
Description
8-Bromo-5-chloro-3-iodoquinolin-4-ol is a chemical compound with the molecular formula C9H4BrClINO and a molecular weight of 384.4 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-3-iodoquinolin-4-ol typically involves multi-step reactions starting from quinoline derivatives. The process includes halogenation reactions where bromine, chlorine, and iodine are introduced into the quinoline ring under controlled conditions . Specific reagents and catalysts are used to achieve selective halogenation at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-3-iodoquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated quinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Bromo-5-chloro-3-iodoquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-3-iodoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with DNA replication, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Clioquinol: A related compound with similar halogenation patterns, known for its antifungal and antiprotozoal activities.
Iodoquinol: Another quinoline derivative with iodine substitution, used as an antimicrobial agent.
Uniqueness
8-Bromo-5-chloro-3-iodoquinolin-4-ol is unique due to its specific combination of bromine, chlorine, and iodine substitutions on the quinoline ring. This unique halogenation pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-bromo-5-chloro-3-iodo-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClINO/c10-4-1-2-5(11)7-8(4)13-3-6(12)9(7)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRFIBRJRDASQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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